(S,S,S,S,R)-Boc-Dap-NE
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Overview
Description
(S,S,S,S,R)-Boc-Dap-NE is a chiral compound with multiple stereocenters, making it an interesting subject for stereochemical studies. The compound is often used in the synthesis of peptides and other complex organic molecules due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S,S,S,S,R)-Boc-Dap-NE typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group, followed by the introduction of the desired stereochemistry through a series of stereoselective reactions. The reaction conditions often include the use of chiral catalysts and specific temperature controls to ensure the correct stereochemistry is achieved.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can precisely control the addition of reagents and the reaction conditions, ensuring high yields and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
(S,S,S,S,R)-Boc-Dap-NE has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules and peptides.
Biology: Studied for its role in protein synthesis and enzyme interactions.
Industry: Used in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of (S,S,S,S,R)-Boc-Dap-NE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. The pathways involved may include enzymatic catalysis or receptor-mediated signaling.
Comparison with Similar Compounds
- (R,R,R,R,S)-Boc-Dap-NE
- (S,S,S,S,S)-Boc-Dap-NE
- (R,R,R,R,R)-Boc-Dap-NE
Comparison: (S,S,S,S,R)-Boc-Dap-NE is unique due to its specific stereochemistry, which can significantly impact its chemical reactivity and biological activity. Compared to its stereoisomers, this compound may exhibit different binding affinities, reaction rates, and overall effectiveness in various applications.
Properties
Molecular Formula |
C23H36N2O5 |
---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
tert-butyl (2S)-2-[(1S,2S)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C23H36N2O5/c1-15(21(27)24-16(2)19(26)17-11-8-7-9-12-17)20(29-6)18-13-10-14-25(18)22(28)30-23(3,4)5/h7-9,11-12,15-16,18-20,26H,10,13-14H2,1-6H3,(H,24,27)/t15-,16+,18-,19+,20-/m0/s1 |
InChI Key |
XJDVGABQIFOWFC-ZRSLWSEBSA-N |
Isomeric SMILES |
C[C@@H]([C@@H]([C@@H]1CCCN1C(=O)OC(C)(C)C)OC)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O |
Canonical SMILES |
CC(C(C1CCCN1C(=O)OC(C)(C)C)OC)C(=O)NC(C)C(C2=CC=CC=C2)O |
Origin of Product |
United States |
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